Octahydrocyclopenta[c]pyrrol-5-ol
Description
Significance of Bridged Azabicyclic Systems in Medicinal and Synthetic Chemistry
Bridged azabicyclic systems, such as the one found in Octahydrocyclopenta[c]pyrrol-5-ol, are of high relevance in drug discovery and medicinal chemistry. nih.gov Their rigid, three-dimensional configuration provides a level of structural complexity that is highly sought after. nih.govresearchgate.net This rigidity can lead to a more defined orientation of substituents, which can, in turn, result in higher selectivity and improved binding interactions with biological targets like enzymes. nih.govresearchgate.net The incorporation of these bridged systems into a potential drug molecule can also positively influence its pharmacokinetic properties, such as reducing lipophilicity and enhancing metabolic stability. nih.govresearchgate.net In synthetic chemistry, these frameworks serve as valuable intermediates for the preparation of complex natural products and other biologically active compounds. nih.gov
The Octahydrocyclopenta[c]pyrrole (B1584311) Core as a Versatile Synthetic Scaffold
The octahydrocyclopenta[c]pyrrole core is recognized as a valuable and versatile scaffold in organic synthesis. chemicalbook.comalliedacademies.org A scaffold in this context refers to a core molecular structure that can be systematically modified at various positions to create a library of related compounds. mdpi.com The pyrrole (B145914) ring system, a five-membered nitrogen-containing heterocycle, is a common feature in many natural products and therapeutic agents. alliedacademies.orgresearchgate.net The octahydrocyclopenta[c]pyrrole framework provides a compact and sterically defined structure that can be functionalized to explore chemical space and develop new molecules with desired properties. alliedacademies.org For instance, it has been used as a key intermediate in the synthesis of various biologically active compounds, including the antidiabetic medication gliclazide (B1671584) and the antiviral agent telaprevir. google.comgoogle.com The synthesis of the octahydrocyclopenta[c]pyrrole core itself has been the subject of research to develop efficient and scalable methods. google.comgoogle.com
Below is an interactive table detailing some of the properties of the parent compound, Octahydrocyclopenta[c]pyrrole:
| Property | Value | Source |
| Molecular Formula | C7H13N | PubChem nih.gov |
| Molecular Weight | 111.18 g/mol | PubChem nih.gov |
| CAS Number | 5661-03-0 | PubChem nih.gov |
Overview of Current Research Trajectories for this compound and its Analogues
Current research involving this compound and its analogues points towards their potential in several therapeutic areas. The parent compound, octahydrocyclopenta[c]pyrrole, has been investigated for its potential applications in anti-inflammatory, anti-tumor, and neuroprotective research. chemicalbook.commedchemexpress.cn The unique structure-activity relationship of this class of compounds provides a foundation for the design of novel drug candidates. chemicalbook.commedchemexpress.cn Research efforts are likely focused on synthesizing new analogues of this compound where the hydroxyl group and other positions on the bicyclic system are modified. The goal of these modifications is to modulate the biological activity and pharmacokinetic properties of the molecules. The development of new synthetic routes to access these complex structures, particularly through catalytic asymmetric methods, remains a significant challenge and an active area of investigation in modern synthetic chemistry. researchgate.net The versatility of the pyrrole scaffold suggests that derivatives of this compound could be explored for a wide range of biological activities. alliedacademies.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol |
InChI |
InChI=1S/C7H13NO/c9-7-1-5-3-8-4-6(5)2-7/h5-9H,1-4H2 |
InChI Key |
JTWNGNLQNPZTSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1CNC2)O |
Origin of Product |
United States |
Nomenclature, Stereochemistry, and Isomeric Considerations
Systematic IUPAC Nomenclature and Structural Representation of Octahydrocyclopenta[c]pyrrol-5-ol
The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol. nih.gov This name precisely describes its fused ring structure, which consists of a cyclopentane (B165970) ring fused to a pyrrolidine (B122466) ring. The "octahydro" prefix indicates that the bicyclic system is fully saturated with hydrogen atoms. The "-5-ol" suffix specifies the location of a hydroxyl (-OH) group on the fifth carbon atom of the cyclopentane ring.
The core structure, octahydrocyclopenta[c]pyrrole (B1584311), is a saturated bicyclic amine. sigmaaldrich.comchemicalbook.com The addition of a hydroxyl group creates the alcohol derivative, this compound. bldpharm.combldpharm.com
Table 1: Structural and Chemical Information
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H13NO | bldpharm.com |
| Molecular Weight | 127.18 g/mol | bldpharm.com |
| IUPAC Name | 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole | nih.gov |
| CAS Number | 1417973-63-7 | bldpharm.com |
| Core Structure | Octahydrocyclopenta[c]pyrrole | sigmaaldrich.com |
Chirality and Stereoisomerism in this compound Derivatives
The non-planar and three-dimensional nature of the pyrrolidine ring is a key factor contributing to the stereochemistry of its derivatives. nih.gov The presence of multiple stereogenic centers in this compound gives rise to a number of possible stereoisomers. libretexts.org Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. libretexts.org
The fused ring system of this compound contains several chiral centers, which are carbon atoms attached to four different groups. This inherent chirality means the molecule and its mirror image are non-superimposable, leading to the existence of enantiomers. Furthermore, the presence of multiple chiral centers allows for the formation of diastereomers, which are stereoisomers that are not mirror images of each other. The specific arrangement of substituents on the pyrrolidine ring can influence its puckering, further contributing to the diversity of possible stereoisomers. nih.gov
Absolute and Relative Stereochemical Assignment Methodologies
Determining the precise three-dimensional arrangement of atoms, known as the absolute and relative stereochemistry, is crucial for understanding the properties and biological activity of chiral molecules like this compound. wordpress.com
Single-Crystal X-ray Diffraction: This is a powerful technique for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govthieme-connect.deresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be constructed. ed.ac.ukchem-soc.si This method relies on the phenomenon of anomalous dispersion, which can be used to distinguish between enantiomers. researchgate.net For organic compounds containing only light atoms, obtaining high-quality data is essential for a reliable assignment. ed.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for determining the relative stereochemistry of a molecule. wordpress.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which helps in elucidating the relative arrangement of substituents. acs.orgnih.gov For determining the ratio of diastereomers in a mixture, specialized NMR techniques like band-selective pure shift NMR can be employed to simplify complex spectra and improve accuracy. rsc.org Chiral derivatizing agents, such as Mosher's acid, can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR. wikipedia.org
Table 2: Methodologies for Stereochemical Assignment
| Technique | Application | Key Principles |
|---|---|---|
| Single-Crystal X-ray Diffraction | Determination of absolute configuration | Analysis of X-ray diffraction patterns from a single crystal to create a 3D molecular model. nih.govthieme-connect.deresearchgate.neted.ac.ukchem-soc.si |
| NMR Spectroscopy (e.g., NOESY) | Determination of relative stereochemistry | Measures through-space interactions between protons to establish their spatial relationships. acs.orgnih.gov |
| Chiral Derivatizing Agents with NMR | Determination of enantiomeric purity and absolute configuration | Converts enantiomers into diastereomers with distinct NMR signals. wikipedia.org |
| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net |
Influence of Defined Stereochemistry on Molecular Recognition and Biological Interactions
The specific stereochemistry of a molecule is a critical determinant of its biological activity. beilstein-journals.org This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers of a drug or other bioactive molecule. nih.gov The precise three-dimensional shape of a molecule dictates how it fits into the binding site of a protein, influencing the strength and type of interaction.
The pyrrolizidine (B1209537) alkaloid family, to which this compound belongs, is known for a wide range of biological activities, and these effects are often highly dependent on the stereochemistry of the individual compounds. mdpi.comnih.govresearchgate.net For instance, the orientation of hydroxyl groups and other substituents on the pyrrolizidine core can significantly impact toxicity and pharmacological properties. mdpi.com The development of stereoselective syntheses is therefore crucial in medicinal chemistry to produce enantiomerically pure compounds with desired biological effects. mdpi.comrsc.orgmdpi.commdpi.comscilit.com
Advanced Synthetic Methodologies for Octahydrocyclopenta C Pyrrol 5 Ol and Its Analogues
Convergent and Divergent Synthetic Routes to the Octahydrocyclopenta[c]pyrrole (B1584311) Core
The construction of the octahydrocyclopenta[c]pyrrole skeleton can be approached through both convergent and divergent strategies. Convergent syntheses involve the separate preparation of key fragments of the molecule, which are then combined in the later stages. nih.govelsevierpure.com Divergent syntheses begin with a common intermediate that is subsequently elaborated into a variety of target molecules. nih.gov
The assembly of the bicyclic octahydrocyclopenta[c]pyrrole core often requires a carefully orchestrated multistep reaction sequence. Key transformations such as reductions, protections, oxidative cleavages, and cyclizations are fundamental to this process.
Lithium Aluminium Hydride (LiAlH₄) Reduction : LiAlH₄ is a potent reducing agent capable of converting a wide range of functional groups, including esters, carboxylic acids, and amides, into alcohols or amines. numberanalytics.comadichemistry.commasterorganicchemistry.com In the context of synthesizing the octahydrocyclopenta[c]pyrrole scaffold, LiAlH₄ can be employed to reduce ester or amide functionalities within a precursor to furnish necessary alcohol or amine groups for subsequent cyclization steps. rsc.orglibretexts.org
N-Boc Protection : The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. total-synthesis.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a variety of reaction conditions but can be readily removed under acidic conditions. total-synthesis.com Protecting the pyrrolidine (B122466) nitrogen as its N-Boc derivative prevents its unwanted reaction during other synthetic transformations and can influence the stereochemical outcome of subsequent reactions. organic-chemistry.orgmdpi.com
Oxidative Cleavage : This class of reactions involves the breaking of a carbon-carbon bond (often a double bond or a vicinal diol) to form two new carbon-oxygen double bonds. masterorganicchemistry.commasterorganicchemistry.com Reagents like ozone (O₃) or sodium periodate (B1199274) (NaIO₄) are commonly used. masterorganicchemistry.comlibretexts.org This strategy can be used to open a cyclic precursor to generate a linear chain with carbonyl groups at specific positions, setting the stage for an intramolecular cyclization to form the desired bicyclic system. acs.org
Dieckmann Condensation : This is an intramolecular condensation of a diester, promoted by a base, to yield a β-keto ester. wikipedia.orglibretexts.org It is a powerful method for forming five- and six-membered rings. wikipedia.orgorganic-chemistry.org For the octahydrocyclopenta[c]pyrrole system, a suitably substituted diester precursor can undergo a Dieckmann condensation to form the cyclopentanone (B42830) ring fused to the pyrrolidine core. umn.edunumberanalytics.com
A plausible sequence integrating these reactions is outlined below:
| Step | Reaction Type | Reagent/Condition | Purpose |
| 1 | N-Boc Protection | Boc₂O, Base | Protects the nitrogen atom of a pyrrolidine precursor. total-synthesis.com |
| 2 | Oxidative Cleavage | O₃, then Me₂S | Opens a carbon-carbon double bond on a side chain to form dicarbonyl functionalities. masterorganicchemistry.com |
| 3 | Dieckmann Condensation | NaOEt | Intramolecular cyclization of the resulting diester to form the fused cyclopentanone ring. libretexts.orgorganic-chemistry.org |
| 4 | Reduction | LiAlH₄ | Reduces the keto group of the cyclopentanone and potentially an ester to form the target hydroxyl group. numberanalytics.comlibretexts.org |
The formation of the pyrrolidine ring is a critical step in the synthesis of the bicyclic core. Various cyclization strategies can be employed, depending on the chosen synthetic route.
Intramolecular Cyclization : The pyrrolidine ring can be formed through the intramolecular cyclization of an acyclic precursor containing an amine and a suitable electrophilic group (e.g., a halide or tosylate). This transformation is often achieved by treating an amino alcohol with thionyl chloride (SOCl₂) to generate the corresponding chloroamine, which then cyclizes. organic-chemistry.org
[3+2] Cycloaddition : This reaction involves the combination of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene or alkyne) to form a five-membered ring. This approach provides a powerful and often stereocontrolled route to substituted pyrrolidines and can be applied to construct the bicyclic framework. acs.org
Ring-Closing Metathesis (RCM) : RCM has emerged as a robust method for forming cyclic structures. A diene precursor can be cyclized using a ruthenium catalyst, such as Grubbs' catalyst, to form the pyrrolidine ring. nih.gov
Radical Cyclization : The cyclization of radicals can also be used to construct the pyrrolidine ring system. acs.org
Ring Contraction : In some novel approaches, a larger ring system like a pyridine (B92270) can undergo a photo-promoted ring contraction to yield a pyrrolidine derivative. nih.gov
Achieving a specific stereochemistry is often crucial for the biological activity of the final compound. Enantioselective synthesis of the octahydrocyclopenta[c]pyrrole core can be accomplished through several key strategies.
Chiral Building Blocks : One of the most direct methods is to start the synthesis from a commercially available, enantiomerically pure starting material, often referred to as the "chiral pool." Chiral amines, alcohols, or amino acids can serve as the foundation, with their inherent stereochemistry being carried through the synthetic sequence to the final product. nih.gov
Asymmetric Catalysis : This approach utilizes a small amount of a chiral catalyst to induce enantioselectivity in a reaction between achiral reactants. This can include:
Organocatalysis : The use of small, chiral organic molecules to catalyze stereoselective reactions. For instance, chiral phosphoric acids or amine-derived catalysts can be used in cascade reactions to build the chiral pyrrolizine or pyrrolidine core with high enantioselectivity. nih.govnih.govknu.ac.kr
Transition Metal Catalysis : Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction, such as asymmetric hydrogenation or cyclization. rsc.org
Functionalization and Derivatization Strategies at the Octahydrocyclopenta[c]pyrrol-5-ol Scaffold
Once the core this compound structure is obtained, it can be further modified to create a library of analogues for structure-activity relationship (SAR) studies. The two primary sites for functionalization are the hydroxyl group and the pyrrolidine nitrogen.
The hydroxyl group at the C-5 position is a versatile handle for introducing a variety of functional groups.
Esterification : The alcohol can be converted into an ester by reacting it with an acyl chloride, anhydride, or a carboxylic acid under appropriate coupling conditions (e.g., using DCC/DMAP). This allows for the introduction of a wide array of R groups.
Etherification : Formation of an ether can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) and then reacted with an alkyl halide. This modification can significantly alter the polarity and hydrogen-bonding capacity of the molecule.
The secondary amine of the pyrrolidine ring is a nucleophilic center that can be readily functionalized. libretexts.org If the nitrogen is protected with a Boc group, it must first be deprotected using acid. The resulting free amine can then undergo various transformations.
N-Alkylation : The nitrogen can be alkylated by reaction with alkyl halides or through reductive amination with aldehydes or ketones. clockss.org
N-Acylation : Reaction with acyl chlorides or anhydrides provides the corresponding amides. clockss.org
N-Arylation : The introduction of an aryl group can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
N-Sulfonylation : Reaction with sulfonyl chlorides yields sulfonamides, which can alter the electronic properties and biological activity of the compound. organic-chemistry.org
These derivatization strategies allow for systematic modification of the scaffold's properties to optimize its therapeutic potential.
Introduction of Peripheral Substituents via Cross-Coupling and Alkylation Reactions
The functionalization of the octahydrocyclopenta[c]pyrrole scaffold is crucial for developing analogues with diverse properties. Cross-coupling and alkylation reactions represent powerful tools for introducing a wide array of peripheral substituents with high precision and regioselectivity.
Palladium-catalyzed cross-coupling reactions are a cornerstone for creating carbon-carbon and carbon-heteroatom bonds. Research on related bicyclic pyrrolidine structures has demonstrated the profound impact of ligand and catalyst choice on reaction outcomes. For instance, in the synthesis of aryl-substituted octahydrocyclopenta[b]pyrroles, the selection of a specific phosphine (B1218219) ligand in a palladium-catalyzed reaction with aryl bromides can selectively yield either the 5-aryl or 6-aryl isomer. nih.gov This control over competing reaction pathways, such as reductive elimination and beta-hydride elimination, is dictated by the steric and electronic properties of the palladium catalyst's coordination sphere. nih.gov This principle is broadly applicable for selectively functionalizing specific positions on the octahydrocyclopenta[c]pyrrole nucleus. A similar palladium-catalyzed C-H activation has been effectively used to arylate or heteroarylate dihydro-pyrrolo[1,2-b]pyrazoles, further highlighting the utility of this approach for complex heterocyclic systems. nih.gov
Direct C-H alkylation offers an atom-economical alternative to traditional cross-coupling methods that often require pre-functionalized starting materials. Copper-catalyzed reactions have emerged for the regioselective C5–H alkylation of functionalized indoles using α-diazomalonates. rsc.orgnih.gov This method allows for the introduction of alkyl groups onto the less reactive benzenoid ring of the indole (B1671886) scaffold, a strategy that could be adapted for the direct functionalization of the cyclopentane (B165970) ring in this compound. rsc.orgnih.gov Mechanistic studies suggest that the regioselectivity is directed by existing functional groups on the pyrrole (B145914) ring and the specific copper catalytic system employed. nih.gov
The table below summarizes representative catalytic systems used for introducing substituents in related heterocyclic scaffolds.
| Catalyst System | Reaction Type | Substrate Class | Position Functionalized | Ref |
| Pd(OAc)₂ / Phosphine Ligand | Cross-Coupling | Octahydrocyclopenta[b]pyrrole | 5- or 6-aryl | nih.gov |
| Cu(OAc)₂·H₂O / AgSbF₆ | C-H Alkylation | Indole | C5-Alkyl | nih.gov |
| Palladium(II) | C-H Activation/Cross-Coupling | Dihydro-pyrrolo[1,2-b]pyrazole | C3-Aryl/Heteroaryl | nih.gov |
Enzymatic Synthesis and Biocatalytic Approaches for Octahydrocyclopenta[c]pyrrol-containing Structures
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, capable of producing complex chiral molecules with high enantiopurity. For structures containing the octahydrocyclopenta[c]pyrrole core, enzymatic and biocatalytic methods are being explored to achieve specific stereochemical outcomes and to construct the heterocyclic framework under mild conditions.
Chemo-biocatalytic cascades have been developed for the synthesis of substituted pyrroles, which are precursors and structural relatives of the target scaffold. nih.gov One such cascade utilizes a thermostable α-oxoamine synthase (ThAOS) from Geobacillus stearothermophilus to catalyze the condensation between an amino acid and an acyl-CoA substrate, generating an α-aminoketone. This intermediate can then undergo a Knorr pyrrole reaction to form the pyrrole ring. nih.gov The efficiency of this cascade demonstrates the potential for multi-enzyme systems in constructing complex heterocyclic cores from simple building blocks.
Enzymatic resolution is a key biocatalytic strategy for obtaining enantiomerically pure intermediates, which are essential for synthesizing specific stereoisomers of this compound. Lipases are commonly employed for the kinetic resolution of racemic alcohols and amines through selective acylation or hydrolysis. nih.gov This approach has been successfully used in the synthesis of optically active beta-blockers, where the resolution of halohydrin or azido-alcohol intermediates is a critical step. nih.gov Such methods could be directly applied to resolve racemic this compound or its synthetic precursors. Furthermore, the use of "deprotectase" biocatalysts, such as specific esterases or amidohydrolases, allows for the selective removal of protecting groups under mild conditions, avoiding the harsh reagents that can compromise complex molecular structures. rsc.org
The table below illustrates different biocatalytic strategies applicable to the synthesis of chiral heterocyclic compounds.
| Enzyme Type | Biocatalytic Strategy | Application | Advantage | Ref |
| α-Oxoamine Synthase (ThAOS) | Cascade Reaction | Pyrrole ring synthesis | C-C bond formation | nih.gov |
| Lipase | Kinetic Resolution | Separation of enantiomers | High enantioselectivity | nih.gov |
| Esterase / Amidohydrolase | Deprotection | Selective removal of protecting groups | Mild reaction conditions | rsc.org |
Optimization of Synthetic Protocols and Yield Enhancement Strategies
In catalyst-driven reactions, such as the palladium-catalyzed cross-couplings mentioned previously, the choice of ligand is a critical optimization parameter. In the synthesis of aryl-octahydrocyclopenta[b]pyrroles, a detailed study revealed that the product distribution could be dramatically shifted by modifying the phosphine ligand. nih.gov For example, using a specific ligand could favor the desired coupled product, while another might lead to byproducts through competing pathways like β-hydride elimination. This demonstrates that a thorough screening of ligands and reaction conditions is essential for maximizing the yield of the target isomer. nih.gov
For biocatalytic processes, optimization extends to the reaction medium and enzyme conditions. The choice of solvent can significantly impact enzyme activity and stability. Research has shown that using bio-derived solvents can be an effective strategy, and a multi-parameter approach correlating solvent properties (e.g., hydrogen bond ability, molar volume) with enzymatic activity can guide the selection of an optimal medium. researchgate.net Temperature is another crucial factor; in a chemo-biocatalytic cascade for pyrrole synthesis, conducting the reaction at 70 °C resulted in yields greater than 90%. nih.gov
The development of environmentally friendly protocols is also a key aspect of optimization. The use of organocatalysts in deep eutectic solvents like choline (B1196258) chloride/urea (B33335) has been shown to be effective for the synthesis of N-substituted pyrroles from 1,4-diones, achieving high yields in an environmentally benign manner. nih.gov Similarly, mechanochemical activation (ball-milling) with a biomass-derived acid catalyst provides a solvent-free method for pyrrole synthesis, shortening reaction times and simplifying purification. nih.gov These modern optimization strategies are highly relevant for developing efficient and sustainable synthetic routes to this compound.
The following table highlights key parameters and their impact on reaction yield and efficiency.
| Optimization Parameter | Reaction Type | Effect on Synthesis | Example | Ref |
| Ligand Selection | Palladium-Catalyzed Cross-Coupling | Controls regioselectivity and product distribution, maximizing desired isomer yield. | Varying phosphine ligands to favor 6-aryl vs. 5-aryl product. | nih.gov |
| Reaction Temperature | Biocatalytic Cascade | Increases reaction rate and can lead to high product conversion. | Optimal temperature of 70 °C yields >90% of pyrrole product. | nih.gov |
| Solvent Choice | Enzymatic Reaction | Influences enzyme activity and stability, impacting reaction rate and yield. | Correlation of solvent properties to optimize CALB-catalyzed ester synthesis. | researchgate.net |
| Catalyst/Solvent System | Organocatalysis | Enables environmentally friendly conditions and high product yields. | Choline chloride/urea system for Paal-Knorr pyrrole synthesis. | nih.gov |
Chemical Reactivity and Transformation Studies of Octahydrocyclopenta C Pyrrol 5 Ol
Reactivity of the Pyrrolidine (B122466) Nitrogen (e.g., Amidation, Alkylation)
The pyrrolidine nitrogen in octahydrocyclopenta[c]pyrrol-5-ol is a nucleophilic center that readily participates in various bond-forming reactions. Its reactivity is central to the incorporation of this scaffold into more complex molecules, particularly in the synthesis of pharmacologically active agents.
Amidation: The secondary amine of the octahydrocyclopenta[c]pyrrole (B1584311) core can be readily acylated to form amides. This transformation is a cornerstone in the synthesis of various therapeutic agents. For instance, derivatives of the closely related (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid are key intermediates in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir. innospk.comgoogle.comrsc.orgnih.gov In the synthesis of Telaprevir, the pyrrolidine nitrogen is coupled with a complex peptide fragment, highlighting its ability to undergo amidation under standard peptide coupling conditions. google.com
While direct amidation of this compound is not extensively documented in dedicated studies, the principles of N-acylation of amino alcohols are well-established. The selective acylation of the more nucleophilic nitrogen over the oxygen can be achieved under controlled conditions, often involving the use of specific coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride or an activated ester.
Alkylation: The pyrrolidine nitrogen can also undergo N-alkylation. This reaction introduces alkyl substituents onto the nitrogen atom, further diversifying the molecular structure. Studies on related bicyclic pyrrolidinones have shown that alkylation can be achieved, although the efficiency can be dependent on the specific structure of the pyrrolidine derivative and the reaction conditions. For example, valinol and norephedrine-derived bicyclic pyrrolidinones have been successfully alkylated with yields ranging from 65-81%. clockss.org In the context of synthesizing potential antiviral agents, N-alkylation of primary amines is a common strategy to modify the biological activity of a parent compound. nih.gov This principle can be extended to the secondary amine of this compound.
The table below summarizes representative conditions for N-alkylation of related bicyclic systems.
| Starting Material | Reagent | Base | Solvent | Yield | Reference |
| Valinol-derived bicyclic pyrrolidinone | Allyl bromide | LDA | THF | 65-66% | clockss.org |
| Norephedrine-derived bicyclic pyrrolidinone | Allyl bromide | LDA | THF | 65-81% | clockss.org |
| N1,N1-diethylpentane-1,4-diamine | 2-chloro-5-(chloromethyl)pyridine | - | Acetonitrile | - | nih.gov |
Transformations Involving the Hydroxyl Group
The hydroxyl group on the cyclopentane (B165970) ring of this compound is another key functional handle for chemical modifications. Its reactivity allows for the introduction of various functional groups through oxidation, esterification, and other transformations.
Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, octahydrocyclopenta[c]pyrrol-5-one. This is a common and predictable transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with chromic acid (H₂CrO₄) being a classic reagent for the oxidation of secondary alcohols to ketones. doubtnut.com Other modern and milder reagents, such as those based on ruthenium, can also be effective. For example, RuCl₃ has been used to catalyze the aerobic oxidation of cyclopentanol. researchgate.net The choice of oxidant would depend on the presence of other sensitive functional groups in the molecule, such as the pyrrolidine nitrogen, which might require protection prior to oxidation.
Reactivity of the Fused Cyclopentane Ring System
The fused cyclopentane ring provides a rigid framework and presents opportunities for functionalization, although its reactivity is generally lower than that of the heteroatoms. Reactions on the cyclopentane ring often require activation or proceed via intermediates where the ring is involved in a transformation.
In the synthesis of a nebracetam (B40111) analog containing a 2-azabicyclo[3.3.0]octane system, a key step involves the diastereoselective reductive amination of a 2-carbomethoxy-cyclopentanone derivative, which leads to the formation of the fused pyrrolidine ring. scielo.brresearchgate.net This demonstrates how the cyclopentane core can be constructed and functionalized as part of the synthesis of the bicyclic system.
Furthermore, the synthesis of cyclopentane-fused oxygen heterocycles has been achieved through the intramolecular reaction of alkynes with cyclopropylcarbene-chromium complexes, showcasing a method to build the fused ring system with control over stereochemistry. acs.org The Pauson-Khand reaction is another powerful tool for constructing fused five-membered rings. oregonstate.edu
Regioselectivity and Stereoselectivity in Chemical Transformations
The rigid, bicyclic structure of this compound imposes significant stereochemical constraints on its reactions, often leading to high levels of regioselectivity and stereoselectivity.
The synthesis of derivatives of the 2-azabicyclo[3.3.0]octane system often proceeds with a high degree of diastereoselectivity. For example, the reductive amination and subsequent cyclization to form a γ-lactam in the synthesis of a nebracetam analog was found to be a diastereoselective process. scielo.brresearchgate.net Similarly, the synthesis of bicyclic pyrrolidines via [3+2]-cycloaddition reactions can be highly stereoselective. acs.org
The stereochemistry of the octahydrocyclopenta[c]pyrrole core is crucial for its biological activity, as exemplified by its role as an intermediate in the synthesis of Telaprevir. innospk.com The specific stereoisomer, (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride, is required for the desired therapeutic effect. This underscores the importance of stereocontrolled synthetic methods to access specific diastereomers of this scaffold. The photocyclization of 2-azabicyclo[3.3.0]octane-3-carboxylate derivatives has also been shown to proceed with remarkable noninduced diastereoselectivity. nih.gov
The table below provides examples of stereoselective reactions involving related bicyclic systems.
| Reaction | Substrate | Outcome | Diastereomeric Ratio | Reference |
| Reductive amination/cyclization | Methyl 1-(ethyl acetate)-2-oxocyclopentanecarboxylate | Formation of γ-lactam | 4.3:1 | scielo.brresearchgate.net |
| Organocascade Michael/spirocyclization | Methyleneindolinone and 1-bromo-3-nitropropane | Spirooxindole-fused cyclopentanes | Excellent | acs.org |
| aza-Cope rearrangement-Mannich cyclization | 3-amino-4-vinyltetrahydro-2H-pyran-4-ol derivatives | Fused pyrrolidine containing bicyclic systems | High | rsc.org |
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Key Pharmacophoric Elements within the Octahydrocyclopenta[c]pyrrole (B1584311) Scaffold
The pyrrole (B145914) ring system, a fundamental component of the octahydrocyclopenta[c]pyrrole scaffold, is a versatile pharmacophore found in numerous natural products and synthetic drugs. researchgate.netbohrium.com The key pharmacophoric elements of the octahydrocyclopenta[c]pyrrole scaffold are rooted in its distinct structural features:
The Bicyclic Core: The fused cyclopentane (B165970) and pyrrolidine (B122466) rings create a conformationally restricted system. This rigidity is crucial for presenting substituents in a well-defined spatial orientation, which can lead to high-affinity binding to target proteins.
The Nitrogen Atom: The nitrogen atom within the pyrrolidine ring is a key hydrogen bond acceptor and a point for substitution. Its basicity can be modulated by the electronic nature of its substituents, influencing pharmacokinetic and pharmacodynamic properties.
The Hydroxyl Group: In the parent compound, octahydrocyclopenta[c]pyrrol-5-ol, the hydroxyl group at the 5-position serves as a critical hydrogen bond donor and/or acceptor. Its stereochemistry is often a determining factor for biological activity.
The pyrrole moiety itself is a versatile building block in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. researchgate.netnih.gov The fusion of the pyrrole ring to a cyclopentane ring in the octahydrocyclopenta[c]pyrrole scaffold creates a unique topographical feature that can be exploited for selective targeting of various enzymes and receptors.
Impact of Substituent Variation and Derivatization on Biological Target Binding
The biological activity of octahydrocyclopenta[c]pyrrole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic core. researchgate.netresearcher.life Systematic derivatization has been a key strategy to probe the chemical space around this scaffold and to optimize binding affinity and selectivity for various biological targets.
Research has shown that modifications at different positions of the octahydrocyclopenta[c]pyrrole ring system can lead to compounds with diverse biological profiles. For instance, in the development of inhibitors for protein kinases like CDK9/CyclinT and Haspin, substitutions on a related 7H-pyrrolo[2,3-d]pyrimidine scaffold demonstrated that even minor changes can drastically alter inhibitory potency. nih.gov While not the exact same scaffold, these findings on a related pyrrole-containing fused system highlight the sensitivity of biological activity to substituent changes. nih.gov
The following table summarizes the general impact of substituent variations on the biological activity of pyrrole-based compounds, which can be extrapolated to the octahydrocyclopenta[c]pyrrole scaffold:
| Position of Substitution | Type of Substituent | General Impact on Biological Activity |
| Nitrogen Atom (Pyrrolidine Ring) | Alkyl, Aryl, Acyl groups | Can influence lipophilicity, metabolic stability, and interaction with hydrophobic pockets of the target protein. |
| 5-Position (Cyclopentane Ring) | Modifications to the hydroxyl group (e.g., etherification, esterification) | Can alter hydrogen bonding capacity and selectivity. Stereochemistry is often critical. |
| Other positions on the carbon framework | Introduction of various functional groups (e.g., halogens, alkyls, aryls) | Can be used to probe for additional binding interactions and to fine-tune the overall physicochemical properties of the molecule. |
A review of pyrimidine (B1678525) derivatives, another class of nitrogen-containing heterocycles, also underscores the principle that the position and nature of substituents are critical determinants of biological activity. nih.gov This concept is broadly applicable across heterocyclic chemistry, including the octahydrocyclopenta[c]pyrrole series.
Conformational Restriction and its Influence on Biological Activity
The inherent rigidity of the octahydrocyclopenta[c]pyrrole scaffold is a key determinant of its biological activity. nih.gov Conformational restriction limits the number of accessible low-energy conformations, which can pre-organize the molecule into a bioactive conformation for optimal binding to a biological target. This can lead to an increase in binding affinity by reducing the entropic penalty associated with binding.
Strategies to further restrict the conformation of flexible molecules have been shown to be a powerful tool in drug design. nih.gov For example, in the development of neurotropic alphavirus replication inhibitors, conformational restriction of a lead compound helped to define a three-dimensional pharmacophore. nih.gov While this study was not on the octahydrocyclopenta[c]pyrrole scaffold itself, the principles are directly applicable. Introducing additional rings or bulky groups to lock rotatable bonds can lead to a clearer understanding of the bioactive conformation.
The defined stereochemistry of the octahydrocyclopenta[c]pyrrole core is a form of conformational restriction. The relative orientation of substituents is fixed, which is a crucial aspect of its interaction with chiral biological macromolecules.
Rational Design Strategies for Enhanced Potency and Selectivity
Rational drug design strategies are pivotal for optimizing the therapeutic potential of octahydrocyclopenta[c]pyrrole-based compounds. nih.gov These strategies often leverage computational and structural biology techniques to guide the synthesis of more potent and selective analogues.
Key rational design approaches include:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed to design ligands that fit precisely into the binding site. nih.gov This involves analyzing the interactions between the ligand and the protein and identifying opportunities to introduce new interactions that enhance binding affinity and selectivity.
Fragment-Based Drug Design (FBDD): This approach involves identifying small, low-affinity fragments that bind to the target protein. nih.gov These fragments can then be grown or linked together to create more potent lead compounds. The octahydrocyclopenta[c]pyrrole scaffold itself could be considered a fragment that can be elaborated upon.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. nih.gov This model defines the essential three-dimensional arrangement of chemical features required for biological activity and can be used to screen virtual libraries for new compounds or to guide the design of novel analogues.
Bioisosteric Replacement: This strategy involves replacing a functional group in a lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, replacing a metabolically labile ester with a more stable amide.
The development of potent inhibitors for targets such as phosphodiesterase-1 (PDE1) has benefited from molecular docking and dynamics simulations to guide the design of novel heterocyclic derivatives. nih.gov Similar computational approaches can be applied to the octahydrocyclopenta[c]pyrrole scaffold to predict binding modes and affinities, thereby prioritizing the synthesis of the most promising compounds.
Computational Chemistry and Molecular Modeling Applications
Quantum Mechanical Calculations for Electronic Structure and Conformation Analysis
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and conformational preferences of molecules. acs.org These methods provide accurate calculations of interaction energies and can dissect them into chemically relevant components like electrostatics and polarization. For molecules containing the octahydrocyclopenta[c]pyrrol-5-ol scaffold, QM calculations are crucial for understanding the conformational flexibility of the fused ring system, which significantly influences its binding to biological targets. acs.org
Studies on pyrrole (B145914) derivatives have utilized DFT to understand their molecular stability and tautomeric equilibria. nih.gov For instance, calculations can reveal the energetic favorability of one tautomeric form over another, a process driven by factors like aromatic stabilization of the heterocyclic ring. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) through QM can also provide insights into the chemical reactivity and bioactivity of these compounds.
Molecular Docking Studies with Biological Receptors and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. rdd.edu.iq This method is widely used to screen virtual libraries of compounds and to understand the binding modes of potential drugs. For derivatives of this compound, docking studies have been pivotal in understanding their interactions with targets like viral neuraminidase. researchgate.net
The goal of molecular docking is to identify the most stable binding pose of a ligand within the active site of a protein, which is crucial for the drug development process. rdd.edu.iq These studies have revealed that compounds containing the octahydrocyclopenta[c]pyrrol scaffold can effectively fit into the active sites of their target enzymes, forming key interactions that are essential for their inhibitory activity. researchgate.netnih.gov For example, docking studies on pyrrole derivatives targeting monoamine oxidase have shown interactions similar to known inhibitors within the enzyme's active site. nih.gov
Table 1: Molecular Docking Performance of Neuraminidase Inhibitors
| Compound Type | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|
| Flavonoid Derivatives | High Affinity (comparable to Oseltamivir) | TYR 406 | nih.goveurekaselect.com |
| Pyrrole Derivatives | -5.049 to -5.035 | Not specified | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural properties of compounds with their biological activities. nih.gov QSAR models are valuable for predicting the activity of new compounds and for optimizing lead structures. turkjps.org
For inhibitors containing the this compound core, 2D and 3D QSAR models have been developed to understand the relationship between their physicochemical properties and their inhibitory potency against targets like neuraminidase. nih.gov These models have shown good predictive power, with high q² and pred_r² values. nih.gov 2D QSAR studies have highlighted the importance of parameters like hydrogen count and hydrophilicity, while 3D QSAR has revealed that steric and hydrophobic properties can negatively impact activity. nih.gov The integration of pharmacophore modeling with QSAR can further enhance the screening and optimization of inhibitor candidates. nih.gov
Molecular Dynamics Simulations for Ligand-Target Interaction Profiling
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. nih.gov This method allows for the study of conformational changes and the stability of interactions that are crucial for a ligand's efficacy. frontiersin.org
MD simulations of neuraminidase inhibitors with the this compound scaffold have been conducted to understand their interactions with both viral and human neuraminidase enzymes. nih.gov These simulations have revealed the importance of specific interactions, such as those involving the glycerol (B35011) sidechain of the inhibitor, for potent binding. nih.gov Furthermore, MD simulations have been used to investigate the impact of mutations in the target enzyme on the binding and efficacy of these inhibitors. nih.gov For instance, a 250 ns MD simulation was used to study the effect of an E119V mutation in neuraminidase on the binding of Peramivir. nih.gov
In Silico Prediction of Target Binding Affinities and Selectivity Profiles
In silico methods are extensively used to predict the binding affinities and selectivity of drug candidates for their biological targets. These predictions are crucial for prioritizing compounds for further experimental testing. iajpr.com
Table 2: Predicted Binding Energies of Peramivir-Neuraminidase Complexes
| Complex | Total Binding Energy (ΔGbind) (kcal/mol) | Reference |
|---|---|---|
| Peramivir-Wildtype | -49.09 ± 0.13 | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Interactions with Biological Systems: Mechanistic and Preclinical Investigations
Engagement with Retinol (B82714) Binding Protein 4 (RBP4)
Derivatives of Octahydrocyclopenta[c]pyrrol-5-ol have emerged as potent non-retinoid antagonists of Retinol Binding Protein 4 (RBP4). This interaction is of particular interest due to the role of RBP4 in transporting retinol (Vitamin A) in the bloodstream. By antagonizing RBP4, these compounds can reduce the circulating levels of retinol, a mechanism that holds promise for treating certain retinal diseases.
In Vitro Antagonism Studies (e.g., SPA, HTRF Assays)
In vitro studies have been instrumental in characterizing the binding affinity of this compound derivatives for RBP4. A standout antagonist, identified as analogue 33, demonstrated exceptional in vitro RBP4 binding affinity. researchgate.net The utilization of a pyrimidine-4-carboxylic acid fragment as an isostere for the anthranilic acid appendage of earlier analogues led to this discovery. researchgate.net
| In Vitro RBP4 Antagonism | |
| Assay Types | Scintillation Proximity Assay (SPA), Homogeneous Time Resolved Fluorescence (HTRF) |
| Key Finding | Analogue 33, a derivative of this compound, exhibits exquisite in vitro RBP4 binding affinity. researchgate.net |
| Structural Innovation | Replacement of an anthranilic acid appendage with a pyrimidine-4-carboxylic acid fragment enhanced antagonist potency. researchgate.net |
Preclinical Efficacy in Animal Models of RBP4-Related Conditions (e.g., Atrophic Age-Related Macular Degeneration, Stargardt Disease, Hepatic Steatosis)
The potent in vitro activity of these RBP4 antagonists has been translated into significant in vivo effects in preclinical animal models.
Atrophic Age-Related Macular Degeneration (AMD) and Stargardt Disease:
Preclinical studies have demonstrated that reducing circulating RBP4 levels can slow the progression of retinal degeneration. researchgate.netnih.gov Animal models are crucial for understanding the complex pathology of these diseases and for evaluating novel therapeutic strategies. nih.govresearchgate.net While no single model perfectly replicates all aspects of human AMD, various rodent, rabbit, and non-human primate models offer valuable insights. nih.gov Mouse models of Stargardt disease, for instance, have been used to show that modulating the visual cycle can alleviate disease pathology. nih.gov The development of advanced preclinical models, including polygenic ones, is expected to further enhance our understanding of these complex diseases and facilitate the testing of new therapeutics. researchgate.net
Hepatic Steatosis:
While direct preclinical studies on this compound for hepatic steatosis are not detailed in the provided search results, the development of relevant animal models is a critical area of research. Diet-induced animal models that recapitulate the key physiological and metabolic changes seen in human non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) are now available. nih.govnih.gov These models are essential for the preclinical development of therapeutic targets for these conditions. nih.gov
| Preclinical Efficacy in RBP4-Related Conditions | |
| Condition | Finding |
| Atrophic AMD & Stargardt Disease | Reducing circulating RBP4 levels shows potential in slowing retinal degeneration. researchgate.net |
| Hepatic Steatosis | Relevant animal models are established for preclinical evaluation of potential therapeutics. nih.govnih.gov |
Modulation of Monoamine Transporters (Dopamine Transporter, Serotonin (B10506) Transporter, Norepinephrine (B1679862) Transporter)
Beyond its interaction with RBP4, certain derivatives of this compound have been investigated for their effects on monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.
In Vitro Inhibition Potency and Selectivity
Detailed in vitro data on the inhibition potency and selectivity of this compound for the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) were not available in the provided search results. Further research is required to characterize these specific interactions.
Preclinical Behavioral Pharmacology in Animal Models (e.g., Mouse Tail Suspension Test)
The tail suspension test in mice is a widely used behavioral assay for screening potential antidepressant drugs. nih.govnih.gov This test measures the duration of immobility when a mouse is suspended by its tail, with a reduction in immobility suggesting an antidepressant-like effect. nih.govnih.gov While the direct testing of this compound in this model was not found in the search results, this assay represents a standard preclinical tool for evaluating compounds that modulate monoamine systems.
Interaction with Arginase Enzymes (e.g., hARG-1, hARG-2)
The interaction of this compound with arginase enzymes has also been a subject of scientific interest. Arginase plays a role in the urea (B33335) cycle and in regulating arginine levels, which can be important in various physiological and pathological processes.
While specific data on the interaction of this compound with human arginase-1 (hARG-1) and human arginase-2 (hARG-2) were not available in the provided search results, research on modifying arginase for therapeutic purposes is ongoing. For instance, substituting the manganese ions in human Arginase I with cobalt has been shown to increase its catalytic activity and stability, which could be beneficial for applications such as cancer therapy. nih.gov
In Vitro Inhibitory Activity (e.g., IC50, Ki)
Currently, there is a notable absence of publicly available in vitro inhibitory data, such as IC50 or Ki values, specifically for this compound and its derivatives concerning arginase inhibition. While the broader class of bicyclic amines has been investigated for various therapeutic targets, specific assays detailing the potency and affinity of the this compound scaffold against arginase isoforms are not extensively documented in scientific literature.
Elucidation of Arginase Inhibition Mechanisms by Octahydrocyclopenta[c]pyrrole (B1584311) Derivatives
The precise mechanisms through which derivatives of octahydrocyclopenta[c]pyrrole might inhibit arginase have not been fully elucidated. Understanding these mechanisms would require detailed structural biology studies, such as X-ray crystallography of the enzyme-inhibitor complex, and kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such studies would be crucial in guiding the rational design of more potent and selective arginase inhibitors based on this chemical scaffold.
Calcium Channel Modulation (e.g., CaV2.2)
Ligand Binding and Functional Assays for Channel Blocker Identification
The exploration of octahydrocyclopenta[c]pyrrole derivatives as modulators of calcium channels, specifically the CaV2.2 (N-type) channel, is an area of active research. For instance, derivatives of the related 3-azabicyclo[3.1.0]hexane scaffold have been investigated as potent and selective blockers of CaV2.2 channels. These studies typically involve whole-cell patch-clamp electrophysiology assays to measure the inhibitory effect of the compounds on calcium currents. While direct evidence for this compound is limited, the investigation of similar bicyclic structures suggests the potential for this scaffold to interact with voltage-gated calcium channels.
Preclinical Evaluation in Animal Models of Pain
Antimicrobial and Antitubercular Activities
In Vitro Evaluation Against Clinically Important Bacterial Strains (e.g., Mycobacterium tuberculosis, Vancomycin-Resistant Bacteria, MRSA)
The octahydrocyclopenta[c]pyrrole scaffold has been incorporated into novel chemical entities with the aim of developing new antimicrobial agents. Notably, this compound hydrochloride has been utilized in the synthesis of novel oxazolidinones, a class of antibiotics. Certain analogs have demonstrated activity against Mycobacterium tuberculosis (Mtb). The table below summarizes the reported minimum inhibitory concentration (MIC) for a selected compound derivative against M. tuberculosis. However, comprehensive data on the activity of this compound or its direct derivatives against other clinically important strains like vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) are not yet widely reported.
| Compound Derivative | Target Organism | MIC (µg/mL) |
| A selected oxazolidinone analog containing the octahydrocyclopenta[c]pyrrole moiety | Mycobacterium tuberculosis | Not specified in abstract |
Table 1: Antitubercular Activity of an Octahydrocyclopenta[c]pyrrole Derivative
Modulation of N-Methyl-D-aspartate (NMDA) Receptors (e.g., NR2B Subunit)
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission throughout the central nervous system. These receptors are implicated in synaptic plasticity, learning, and memory. nih.gov NMDA receptors are composed of several subunits, with the NR2B subunit being of particular pharmacological interest. The NR2B subunit confers a distinct pharmacology and is preferentially involved in pathological processes linked to the overexcitation of glutamatergic pathways, such as in neuropathic pain and neurodegenerative disorders. nih.govelsevierpure.com
Modulators that selectively target the NR2B subunit are considered to have significant therapeutic potential, potentially offering targeted treatment with fewer side effects. elsevierpure.comnih.gov These modulators can act allosterically, meaning they bind to a site on the receptor distinct from the agonist binding site to either enhance or inhibit receptor function. nih.gov
Despite the clear therapeutic importance of the NR2B subunit as a drug target, a review of the available scientific literature reveals no published research or data linking this compound or its derivatives to the modulation of NMDA receptors or the NR2B subunit specifically.
Other Reported Biological Target Engagements (e.g., Dipeptidyl Peptidase IV (DPP4) Inhibition)
Dipeptidyl peptidase IV (DPP4) is a transmembrane glycoprotein (B1211001) that functions as a serine ectopeptidase. It is widely expressed in the body and plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). nih.govoup.com By inhibiting the DPP4 enzyme, DPP4 inhibitors prolong the action of these incretins, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner. nih.govdiabetes.org
This mechanism of action has established DPP4 inhibitors, known as gliptins, as a major class of oral medications for the management of type 2 diabetes mellitus. nih.gov Beyond glycemic control, DPP4 is involved in immune regulation and other physiological processes, making its inhibition a subject of broader therapeutic investigation. oup.com
A thorough search of scientific databases and literature indicates there are currently no studies reporting the investigation of this compound or its analogues for inhibitory activity against the dipeptidyl peptidase IV (DPP4) enzyme.
Metabolic Stability and Pharmacokinetic Profiling in Preclinical Models
In Vitro Microsomal Stability (e.g., Human and Rat Liver Microsomes)
The metabolic stability of a compound is a primary determinant of its in vivo half-life and oral bioavailability. This is commonly assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.govnih.gov The assay involves incubating the test compound with human and rat liver microsomes and monitoring its disappearance over time.
Table 1: Representative In Vitro Microsomal Stability Assay Parameters
| Parameter | Description |
| Test System | Human and Rat Liver Microsomes |
| Compound Conc. | Typically 1 µM |
| Microsomal Protein Conc. | 0.5 - 1.0 mg/mL |
| Cofactor | NADPH |
| Incubation Times | 0, 15, 30, 45, 60 min |
| Analysis Method | LC-MS/MS |
Based on its structure as a bicyclic amine, it is plausible that Octahydrocyclopenta[c]pyrrol-5-ol may undergo phase I metabolism, such as hydroxylation or N-dealkylation, if substituted on the nitrogen. The presence of the hydroxyl group may also make it a substrate for phase II conjugation reactions.
Cytochrome P450 (CYP) Isozyme Inhibition Studies
Assessing the potential of a compound to inhibit major CYP isozymes is crucial for predicting drug-drug interactions (DDIs). chemicalbook.comchemscene.com The five main isozymes responsible for the metabolism of most drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. chemicalbook.com Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. youtube.comyoutube.com
No specific CYP inhibition data for this compound has been published. However, standard in vitro assays would determine the IC50 value for each of the major CYP isozymes. The IC50 is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Standard Panel for CYP Isozyme Inhibition Screening
| CYP Isozyme | Probe Substrate |
| CYP1A2 | Phenacetin |
| CYP2C9 | Tolbutamide |
| CYP2C19 | S-Mephenytoin |
| CYP2D6 | Dextromethorphan |
| CYP3A4 | Midazolam |
The pyrrolidine (B122466) scaffold is present in numerous biologically active compounds, and their interaction with CYPs can vary widely depending on the specific substitutions. nih.gov For example, some antimicrobial agents have been shown to inhibit CYP enzymes in rainbow trout liver microsomes. nih.gov Without experimental data, it is difficult to predict the CYP inhibition profile of this compound.
In Vitro Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases. nih.govnih.gov Several pyrrole (B145914) and pyrrolidine derivatives have been investigated as MAO inhibitors. nih.govnih.govarabjchem.org
Specific data on the MAO inhibitory activity of this compound is not available. An in vitro MAO inhibition assay would typically be performed using recombinant human MAO-A and MAO-B to determine the IC50 values. The selectivity of the compound for MAO-A versus MAO-B is an important parameter, often expressed as a selectivity index (SI).
Table 3: Representative Data for a Hypothetical MAO Inhibitor
| Enzyme | IC50 (µM) |
| MAO-A | > 10 |
| MAO-B | 1.5 |
| Selectivity Index (MAO-A/MAO-B) | > 6.7 |
Given that structurally related bicyclic amines have been explored for neurological applications, evaluating the MAO inhibition potential of this compound would be a relevant step in its preclinical characterization.
Brain Penetration Assessments in Animal Models
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. nih.govresearchgate.net Preclinical assessment of brain penetration is typically conducted in animal models, such as mice or rats. Following administration of the compound, the concentrations in the brain and plasma are measured at various time points to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu).
While there is no specific brain penetration data for this compound, a study on bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase provides some insight into related structures. nih.gov In that study, some compounds in the series demonstrated good brain exposure in mice. nih.gov For example, one compound reached brain concentrations that were more than 80 times its effective concentration (EC90) at 8 hours post-dosing. nih.gov
Table 4: Illustrative Brain Penetration Data from a Related Bicyclic Pyrrolidine Series in Mice
| Compound | Dose (mg/kg, p.o.) | Brain Cmax (ng/g) | Plasma Cmax (ng/mL) | Brain/Plasma Ratio |
| Analog A | 10 | 3042 | 325 | 9.36 |
| Analog B | 100 | 15400 | 1584 | 9.72 |
These findings suggest that the bicyclic pyrrolidine scaffold may be amenable to achieving significant brain exposure. The physicochemical properties of this compound, such as its lipophilicity, molecular weight, and hydrogen bonding capacity, would be key determinants of its ability to cross the BBB. nih.gov
Aqueous Kinetic Solubility and Dissolution Behavior
Aqueous solubility is a fundamental physicochemical property that influences a drug's absorption and bioavailability. chemicalbook.comsolubilityofthings.com Poor solubility can be a major hurdle in drug development. Kinetic solubility is often measured in early-stage discovery as a high-throughput screen.
Table 5: General Physicochemical Properties of Pyrrolidine
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Solubility in Water | Miscible |
| pKa (of conjugate acid) | 11.27 |
The aqueous solubility of pyrrolidine-containing compounds can be influenced by the nature of their substituents. nih.gov For instance, increasing the hetero-aliphatic character of molecules can lead to an increase in aqueous solubility compared to more aromatic structures. nih.gov
Future Directions and Emerging Research Avenues
Development of Next-Generation Octahydrocyclopenta[c]pyrrol-5-ol Derivatives with Improved Pharmacological Profiles
The development of next-generation derivatives of this compound is a key focus of current research. The goal is to synthesize new compounds with enhanced pharmacological properties, such as increased potency, selectivity, and improved pharmacokinetic profiles.
Researchers are exploring the synthesis of novel derivatives by introducing various functional groups to the core structure. mdpi.com For instance, the synthesis of lupeol (B1675499) derivatives has shown that modifications can lead to significant improvements in biological activity. mdpi.com One study reported that a benzylidene derivative of lupeol exhibited strong α-glucosidase inhibition, a key target in managing diabetes. mdpi.com This suggests that similar strategies could be applied to the this compound scaffold to develop new therapeutic agents.
The pyrrole (B145914) ring is a versatile scaffold that allows for the creation of a diverse library of lead molecules with a broad range of pharmacological profiles. researchgate.net By systematically modifying the this compound structure, researchers aim to fine-tune the compound's interaction with biological targets, leading to the development of more effective and safer drugs.
Exploration of Novel Biological Targets and Therapeutic Applications
The exploration of novel biological targets and therapeutic applications for this compound derivatives is a rapidly advancing field. The pyrrole scaffold is a common feature in many bioactive compounds, including those with anticancer, antimicrobial, and antiviral properties. nih.gov
Research has shown that pyrrole derivatives can target a variety of biological pathways. For example, some derivatives have been found to modulate the activity of Bcl-2 family members, which are involved in apoptosis, or programmed cell death. nih.gov Others have been shown to inhibit microtubule polymerization, a key process in cell division, making them promising candidates for cancer therapy. nih.gov
Furthermore, pyrrole-based compounds have been investigated as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling and are often dysregulated in cancer. nih.gov The diverse range of biological activities associated with the pyrrole scaffold suggests that this compound derivatives could have therapeutic potential in a wide range of diseases, including cancer, infectious diseases, and metabolic disorders.
Advanced Spectroscopic and Structural Characterization Techniques for Complex Analogues
The synthesis of complex analogues of this compound necessitates the use of advanced spectroscopic and structural characterization techniques. These methods are crucial for confirming the chemical structure and stereochemistry of the synthesized compounds, which is essential for understanding their biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. biomedres.us In a recent study, 1H and 13C NMR spectra were used to determine the structures of newly synthesized bicyclic pyrrolidine (B122466) derivatives. biomedres.us
In addition to NMR, other techniques such as UV-Vis absorption and fluorescence spectroscopy are used to investigate the optical properties of these compounds. biomedres.usresearchgate.net These techniques can provide valuable information about the electronic structure of the molecules and their interactions with their environment. For more complex structures, X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms in a molecule.
Integration of Artificial Intelligence and Machine Learning in this compound Ligand Discovery
Sustainable Synthesis and Green Chemistry Approaches for Production
The development of sustainable and green chemistry approaches for the production of this compound and its derivatives is an important area of research. colab.wsnih.gov These approaches aim to reduce the environmental impact of chemical synthesis by using renewable resources, minimizing waste, and avoiding the use of hazardous reagents.
One promising strategy is the use of catalysis to develop more efficient and environmentally friendly synthetic methods. colab.ws For example, an iridium-catalyzed synthesis of pyrroles has been developed that uses renewable alcohols as starting materials and eliminates two equivalents of hydrogen gas as the only byproduct. colab.ws
Another approach is the use of water as a solvent, which is a green alternative to traditional organic solvents. beilstein-journals.org A recent study reported the synthesis of pyrroloacridinones in water using a recyclable organocatalytic nanoreactor. beilstein-journals.org These and other green chemistry approaches will be crucial for the sustainable production of this compound-based pharmaceuticals in the future.
Q & A
Q. How can researchers overcome low reactivity in tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen?
- Methodological Answer : Boc protection under flow microreactor conditions enhances reaction control (e.g., precise temperature/residence time) and reduces side reactions. Alternative protecting groups (e.g., Fmoc) may improve stability in basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
